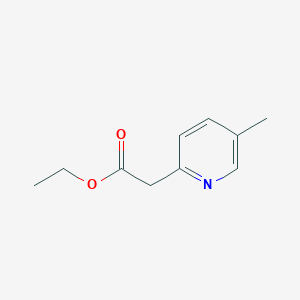

Ethyl 2-(5-methylpyridin-2-yl)acetate

Vue d'ensemble

Description

Ethyl 2-(5-methylpyridin-2-yl)acetate is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is a pale-yellow to yellow-brown liquid at room temperature . This compound is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-(5-methylpyridin-2-yl)acetate can be synthesized through several methods. One common method involves the reaction of 2,5-dimethylpyridine with ethyl chloroformate . Another method includes the use of n-butyllithium in hexane, N,N-diisopropylethylamine, and N,N,N’,N’-tetramethylethylenediamine in tetrahydrofuran (THF) at -50°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those mentioned above. The choice of method depends on the desired purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(5-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 2-(5-methylpyridin-2-yl)acetate serves as a versatile intermediate in the synthesis of various organic compounds. Its functional groups allow for multiple chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biological Research

This compound is under investigation for its potential biological activities. It has been shown to interact with biological molecules, influencing various biochemical pathways.

Medicinal Chemistry

This compound is explored for its therapeutic properties. Research indicates that it may exhibit antimicrobial activity against pathogens such as Chlamydia and Staphylococcus aureus.

Antimicrobial Activity

A study assessed the antichlamydial effects of this compound derivatives. The results demonstrated a significant reduction in chlamydial inclusion numbers in infected cells, suggesting potential therapeutic applications in treating infections caused by this pathogen.

Antibacterial Spectrum

Research tested this compound against various Gram-positive and Gram-negative bacteria. It showed effectiveness against strains like Escherichia coli, indicating its potential as an antibacterial agent.

Cytotoxicity Assessment

Preliminary studies on cytotoxicity revealed low toxicity levels in human cells, positioning this compound as a candidate for further medicinal development.

Industrial Applications

This compound is utilized in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in organic synthesis makes it valuable for developing new drugs and chemical products.

Mécanisme D'action

The mechanism of action of ethyl 2-(5-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in chemical reactions or biological systems. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Ethyl 2-(5-methylpyridin-2-yl)acetate can be compared with other similar compounds, such as:

Ethyl 2-(pyridin-2-yl)acetate: Similar structure but without the methyl group at the 5-position.

Ethyl 2-(3-methylpyridin-2-yl)acetate: Similar structure with the methyl group at the 3-position instead of the 5-position.

Ethyl 2-(4-methylpyridin-2-yl)acetate: Similar structure with the methyl group at the 4-position.

These compounds share similar chemical properties but differ in their reactivity and applications due to the position of the methyl group on the pyridine ring .

Activité Biologique

Ethyl 2-(5-methylpyridin-2-yl)acetate is an organic compound with the molecular formula and a molecular weight of 179.22 g/mol. It is synthesized through various methods, including the reaction of 2,5-dimethylpyridine with ethyl chloroformate. This compound is of significant interest in medicinal chemistry due to its potential biological activities and interactions with biological molecules.

The biological activity of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways. The precise mechanism can vary based on the biological context in which it is studied. Research indicates that this compound may exhibit antimicrobial properties, particularly against certain pathogens .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of compounds related to this compound. For example, studies have shown that various derivatives possess selective activity against Chlamydia and other bacteria. The compound's structure allows it to interact effectively with bacterial cells, inhibiting their growth and proliferation .

Case Studies and Research Findings

- Antichlamydial Activity : A study investigated the synthesis and biological activity of compounds based on pyridine derivatives, including ethyl 2-(5-methylpyridin-2-yl)acetate. The results indicated that these compounds could significantly reduce chlamydial inclusion numbers in infected cells, suggesting a potential therapeutic application for treating infections caused by this pathogen .

- Antibacterial Spectrum : Ethyl 2-(5-methylpyridin-2-yl)acetate was tested against a range of Gram-positive and Gram-negative bacteria, demonstrating varying degrees of antibacterial activity. Notably, it showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli, which are common targets in antibacterial drug development .

- Cytotoxicity and Safety : In assessing the safety profile of this compound, researchers evaluated its cytotoxic effects on human cells. Preliminary results indicated low toxicity levels, making it a candidate for further development in medicinal applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-(pyridin-2-yl)acetate | Lacks methyl group at the 5-position | Moderate antibacterial activity |

| Ethyl 2-(3-methylpyridin-2-yl)acetate | Methyl group at the 3-position | Enhanced activity against certain bacteria |

| Ethyl 2-(4-methylpyridin-2-yl)acetate | Methyl group at the 4-position | Variable activity compared to others |

This table illustrates how variations in the methyl group's position on the pyridine ring can influence the biological activity of these compounds.

Propriétés

IUPAC Name |

ethyl 2-(5-methylpyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)6-9-5-4-8(2)7-11-9/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAVUXXKDILVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.